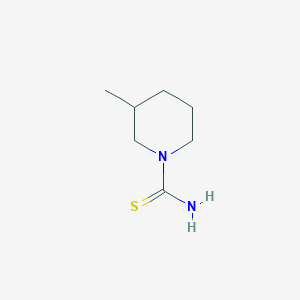

3-Methylpiperidine-1-carbothioamide

Beschreibung

Contextualization within Piperidine (B6355638) and Carbothioamide Chemical Space

3-Methylpiperidine-1-carbothioamide is a molecule that strategically combines two important pharmacophores: a piperidine ring and a carbothioamide group. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent feature in many natural products and synthetic pharmaceuticals. mdpi.comtandfonline.com It is one of the most utilized simple ring systems in drugs approved by the U.S. Food and Drug Administration (FDA). mdpi.com The inclusion of a methyl group at the 3-position of the piperidine ring introduces a chiral center, offering the potential for stereospecific interactions with biological targets.

The carbothioamide moiety (-C(=S)N<), also known as a thiourea (B124793) derivative, is recognized for its diverse biological activities. The sulfur atom in this group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at biological targets. nih.gov The combination of the substituted piperidine ring and the carbothioamide group in 3-Methylpiperidine-1-carbothioamide results in a molecule with a unique three-dimensional structure and physicochemical properties that are of significant interest in drug design.

Significance in Heterocyclic Compound Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry. researchgate.net A vast number of pharmaceuticals owe their therapeutic effects to the presence of heterocyclic rings. The piperidine scaffold, in particular, is a cornerstone in the design of drugs targeting the central nervous system, as well as those with anti-cancer, and antihistaminic properties. tandfonline.com

The research interest in 3-Methylpiperidine-1-carbothioamide is amplified by the established importance of both its constituent parts. The piperidine ring can influence the molecule's solubility, lipophilicity, and metabolic stability, while the carbothioamide group is often associated with a range of biological activities, including antimicrobial, antiviral, and anticancer effects. ontosight.airesearchgate.net The exploration of derivatives of 3-Methylpiperidine-1-carbothioamide allows researchers to systematically investigate how modifications to this scaffold impact its interaction with various biological systems.

Overview of Academic Research Trajectories

While dedicated research focusing solely on 3-Methylpiperidine-1-carbothioamide is still emerging, the broader academic landscape reveals significant interest in structurally related compounds. Research trajectories can be broadly categorized into the synthesis of novel derivatives and the evaluation of their biological activities.

Synthetic efforts in this area often involve the reaction of a substituted piperidine with an isothiocyanate to form the carbothioamide linkage. nih.gov For instance, various N-substituted 3-methylpiperidines can be synthesized and subsequently reacted to create a library of diverse 3-methylpiperidine-1-carbothioamide analogs. google.com

The biological evaluation of piperidine-carbothioamide derivatives has yielded promising results in several therapeutic areas. For example, a series of (piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides, which share the piperidine-carbothioamide core, have been investigated as potent inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. mdpi.comnih.gov In one study, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide was identified as a potent dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov

Furthermore, other research has explored the potential of piperidine-carbothioamide derivatives as antimicrobial and anticancer agents. researchgate.net The ability of the thiourea moiety to coordinate with metal ions is also a subject of investigation, as this can lead to the development of novel metallodrugs.

The following table summarizes the biological activities of some reported piperidine-carbothioamide derivatives, highlighting the potential therapeutic applications that researchers are exploring for this class of compounds.

| Compound Class | Biological Target/Activity | Reference |

| (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides | Cholinesterase Inhibition | mdpi.comnih.gov |

| (E)-2-(3-pentyl-2,6-diarylpiperidin-4-ylidene)-N-phenylhydrazinecarbothioamide derivatives | Antimicrobial Activity | researchgate.net |

| Pyrazoline carbothioamide derivatives | Antioxidant, 15-Lipoxygenase Inhibition | tandfonline.com |

Eigenschaften

IUPAC Name |

3-methylpiperidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c1-6-3-2-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBICUCVLNVRHCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Methylpiperidine 1 Carbothioamide

Established Synthetic Pathways for the Core Scaffold

The formation of the 3-methylpiperidine-1-carbothioamide core structure is a critical step that enables further chemical exploration. The primary methods involve the reaction of 3-methylpiperidine (B147322) with a suitable thiocarbonyl transfer reagent.

Exploration of Precursor Reactants and Reaction Conditions

The synthesis of the 3-methylpiperidine-1-carbothioamide scaffold typically begins with the commercially available starting material, 3-methylpiperidine. This secondary amine is then reacted with a source of the thiocarbonyl group. A common and effective method involves the use of thiophosgene (B130339) or its equivalents. However, due to the hazardous nature of thiophosgene, alternative reagents are often preferred.

One such alternative is the use of 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). The reaction of 3-methylpiperidine with TCDI in an appropriate solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature, followed by the addition of ammonia, yields 3-methylpiperidine-1-carbothioamide.

Another established route involves the reaction of 3-methylpiperidine with an isothiocyanate. For instance, reacting 3-methylpiperidine with trimethylsilyl (B98337) isothiocyanate, followed by hydrolysis, provides the desired carbothioamide. The reaction conditions for these pathways are generally mild, proceeding at or below room temperature.

The choice of base, solvent, and temperature can influence the reaction outcome. Common bases used include triethylamine (B128534) or pyridine (B92270) to neutralize the acid generated during the reaction. The selection of solvent is often dictated by the solubility of the reactants and the reaction temperature.

A general synthetic scheme is presented below:

Scheme 1: General Synthesis of 3-Methylpiperidine-1-carbothioamideCaption: Synthesis of 3-methylpiperidine-1-carbothioamide from 3-methylpiperidine.

Optimization of Reaction Yields and Selectivity

Optimizing the synthesis of 3-methylpiperidine-1-carbothioamide focuses on maximizing the yield and purity of the product while minimizing reaction times and the use of hazardous reagents. Careful control over reaction conditions such as temperature and pH is crucial for achieving high yields and purity. evitachem.com

Key optimization parameters include:

Stoichiometry of Reactants: Adjusting the molar ratios of 3-methylpiperidine, the thiocarbonylating agent, and any base can significantly impact the yield. An excess of the amine or the thiocarbonylating agent may be used to drive the reaction to completion, but this can also lead to the formation of byproducts.

Reaction Temperature: While many of these reactions proceed at room temperature, gentle heating or cooling may be employed to control the reaction rate and minimize side reactions. Extremes of temperature and direct sunlight should be avoided to prevent degradation of the product. scbt.com

Choice of Solvent: The polarity and boiling point of the solvent can influence reaction rates and the ease of product isolation. Solvents like THF, DCM, and acetonitrile (B52724) are commonly used.

Purification Methods: Column chromatography is a standard method for purifying the final product and removing any unreacted starting materials or byproducts. Recrystallization can also be an effective technique for obtaining highly pure material.

Recent advancements in synthetic methodology, such as the use of microwave-assisted synthesis, have been shown to significantly reduce reaction times and improve yields for related thiosemicarbazone derivatives. mdpi.comnih.gov This suggests that similar microwave-assisted protocols could be developed for the efficient synthesis of 3-methylpiperidine-1-carbothioamide.

Design and Synthesis of Novel Analogs and Derivatives

The 3-methylpiperidine-1-carbothioamide scaffold serves as a versatile platform for the development of new chemical entities with potentially enhanced biological activities. The design of novel analogs focuses on modifying the core structure to explore structure-activity relationships (SAR).

Strategies for Functional Group Modifications and Substituent Introduction

The primary sites for modification on the 3-methylpiperidine-1-carbothioamide molecule are the nitrogen atom of the carbothioamide group and the piperidine (B6355638) ring itself.

N-Substitution: The hydrogen atoms on the nitrogen of the carbothioamide can be substituted with a wide variety of functional groups. This is typically achieved by reacting 3-methylpiperidine with a substituted isothiocyanate or by further derivatization of the primary carbothioamide. For example, N-aryl or N-alkyl derivatives can be prepared by reacting 3-methylpiperidine with the corresponding aryl or alkyl isothiocyanates. This strategy has been employed in the synthesis of compounds like N-(3,5-difluorophenyl)-2-methylpiperidine-1-carbothioamide. evitachem.com

Piperidine Ring Functionalization: The piperidine ring offers multiple positions for the introduction of substituents. C-H functionalization techniques are emerging as powerful tools for the direct introduction of functional groups at specific positions on the piperidine ring, although this can be challenging due to the similar reactivity of the C-H bonds. nih.govresearchgate.net Traditional methods often rely on starting with pre-functionalized piperidine derivatives.

A variety of derivatives can be synthesized by reacting different substituted piperidines with a thiocarbonylating agent. For instance, using 2-methylpiperidine (B94953) or 4-methylpiperidine (B120128) in place of 3-methylpiperidine would yield the corresponding isomeric carbothioamides. researchgate.net

Stereoselective Synthesis Approaches

The presence of a chiral center at the 3-position of the piperidine ring means that 3-methylpiperidine-1-carbothioamide exists as a pair of enantiomers. For biological applications, it is often crucial to synthesize and evaluate the individual enantiomers, as they may exhibit different pharmacological properties.

Stereoselective synthesis of 3-methylpiperidine derivatives can be achieved through several strategies:

Chiral Resolution: The racemic mixture of 3-methylpiperidine can be resolved into its individual enantiomers using chiral resolving agents before its conversion to the carbothioamide.

Asymmetric Synthesis: The piperidine ring can be constructed using asymmetric methods to yield enantiomerically pure 3-methylpiperidine. For example, the hydrogenation of a corresponding substituted pyridine precursor using a chiral catalyst can lead to the formation of a specific stereoisomer. whiterose.ac.uk

Stereoselective Functionalization: The development of catalyst-controlled C-H functionalization reactions allows for the stereoselective introduction of substituents onto the piperidine ring. nih.govresearchgate.net

The stereochemistry of thiosemicarbazone derivatives, which are structurally related to carbothioamides, has been shown to exist in different stereochemical forms, which can be identified through techniques like NMR spectroscopy. nih.gov

Development of Compound Libraries for Biological Screening

The 3-methylpiperidine-1-carbothioamide scaffold is an attractive starting point for the creation of compound libraries for high-throughput screening (HTS) to identify new drug leads. lucerna-chem.chvipergen.com These libraries are collections of structurally related compounds that are systematically synthesized to explore a wide range of chemical space.

The design of a compound library based on 3-methylpiperidine-1-carbothioamide would involve the systematic variation of substituents at different positions of the molecule. This can be achieved using combinatorial chemistry approaches, where a set of building blocks (e.g., various substituted isothiocyanates and different piperidine isomers) are reacted together to generate a large number of distinct products.

The development of such libraries allows for the rapid identification of "hit" compounds with desired biological activity. vipergen.com These hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. The use of DNA-encoded libraries (DELs) has further expanded the scale of screening to billions of compounds. vipergen.com

Below is a data table showcasing representative examples of 3-methylpiperidine-1-carbothioamide derivatives and related compounds, highlighting the diversity that can be achieved through synthetic modifications.

| Compound Name | Molecular Formula | Key Structural Features |

| 3-Methylpiperidine-1-carbothioamide | C7H14N2S | Unsubstituted carbothioamide |

| N-(3,5-difluorophenyl)-2-methylpiperidine-1-carbothioamide evitachem.com | C13H16F2N2S | N-aryl substitution with difluorophenyl group, 2-methylpiperidine isomer |

| N-[4-(ethylsulfamoyl)phenyl]-3-methylpiperidine-1-carbothioamide molport.com | C15H23N3O2S2 | N-aryl substitution with an ethylsulfamoylphenyl group |

| N-(3-acetylphenyl)-2-methylpiperidine-1-carbothioamide rsc.org | C15H20N2OS | N-aryl substitution with an acetylphenyl group, 2-methylpiperidine isomer |

Innovative Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Multicomponent Reactions)

The quest for more efficient, environmentally benign, and rapid chemical transformations has led to the exploration of innovative synthetic techniques in organic chemistry. For the synthesis of 3-Methylpiperidine-1-carbothioamide and its derivatives, microwave-assisted synthesis and multicomponent reactions represent two powerful strategies that offer significant advantages over classical synthetic methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. This technique has been successfully employed in the synthesis of a wide array of heterocyclic compounds, including piperidine derivatives. mdpi.comoatext.com The core principle involves the efficient heating of polar solvents and reactants through dielectric loss, leading to a rapid increase in temperature and reaction rates. oatext.com

In the context of synthesizing 3-Methylpiperidine-1-carbothioamide, a potential microwave-assisted approach would involve the reaction of 3-methylpiperidine with a suitable thiocyanate (B1210189) salt or isothiocyanate derivative. The use of microwave irradiation could significantly accelerate the reaction, which might otherwise require prolonged heating under conventional conditions.

A study on the synthesis of quinoline (B57606) thiosemicarbazones, which share the carbothioamide functional group, demonstrated the effectiveness of microwave-assisted synthesis. nih.govmdpi.comnih.gov In this work, the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with various thiosemicarbazides was achieved in excellent yields within 3-5 minutes under microwave irradiation, whereas conventional heating required 0.5-2 hours for lower yields. nih.govmdpi.com This highlights the potential for microwave technology to significantly improve the efficiency of the final step in a potential synthesis of 3-Methylpiperidine-1-carbothioamide.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamide nih.govmdpi.com

| Method | Reaction Time | Yield |

| Conventional (Reflux) | 0.5 - 2 hours | Lower |

| Microwave-Assisted | 3 - 5 minutes | Excellent |

Multicomponent Reactions

Multicomponent reactions (MCRs) are one-pot processes in which three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. frontiersin.org This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making it a cornerstone of modern drug discovery and organic synthesis. frontiersin.orged.ac.uk MCRs are particularly well-suited for the synthesis of highly substituted piperidine scaffolds. researchgate.netarkat-usa.orgnih.govresearchgate.net

While a direct MCR for 3-Methylpiperidine-1-carbothioamide is not prominently described, the principles of MCRs can be applied to construct the core piperidine ring with the desired substitution pattern in a single step. For instance, a well-established MCR for the synthesis of functionalized piperidines involves the reaction of an aldehyde, an amine, and a β-ketoester. researchgate.net

One could envision a strategy where a suitably protected aminothiourea derivative participates in a multicomponent reaction to form the substituted piperidine ring, which could then be deprotected to yield the target compound. The elegance of MCRs lies in their ability to construct complex heterocyclic systems from simple, readily available starting materials in a convergent manner. frontiersin.org

Research on the synthesis of highly functionalized piperidines has demonstrated the utility of MCRs catalyzed by various agents, including TMSI and phenylboronic acid, to achieve excellent yields under mild conditions. researchgate.netresearchgate.net These methods often proceed with high diastereoselectivity, which is a crucial aspect for the synthesis of biologically active molecules. arkat-usa.org

Table 2: Examples of Multicomponent Reactions for Piperidine Synthesis

| Reactants | Catalyst | Product Type | Reference |

| β-ketoesters, aromatic aldehydes, aromatic amines | TMSI | Highly functionalized piperidines | researchgate.net |

| Substituted aniline, 1,3-dicarbonyl compound, aromatic aldehyde | Phenylboronic acid | Functionalized piperidines | researchgate.net |

| Carbonyls, amines, isocyanoacetates | AgNO₃ | Unsaturated imidazolone (B8795221) scaffolds | ed.ac.uk |

The application of these innovative synthetic techniques holds significant promise for the efficient and sustainable production of 3-Methylpiperidine-1-carbothioamide and its analogs, paving the way for further exploration of their chemical and biological properties.

Advanced Spectroscopic and Structural Elucidation of 3 Methylpiperidine 1 Carbothioamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

High-Resolution 1D and 2D NMR for Structural Confirmation

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for confirming the molecular structure of 3-methylpiperidine-1-carbothioamide derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For instance, in N-substituted piperidine-1-carbothioamides, the protons of the piperidine (B6355638) ring typically appear as a series of multiplets. The methyl group on the piperidine ring would present a distinct signal, often a doublet, with its chemical shift and coupling constant providing information about its position and stereochemistry. The protons of the thioamide group (-NH-C(=S)-) are also characteristic, with their chemical shifts being sensitive to the electronic environment. In some cases, two distinct broad singlets can be observed for the -NH2 protons, which is attributed to the existence of different stereochemical forms of the thiosemicarbazone. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the chemical shifts of all unique carbon atoms. A key signal in the ¹³C NMR spectrum of 3-methylpiperidine-1-carbothioamide derivatives is the thiocarbonyl carbon (C=S), which characteristically appears at a very downfield chemical shift, typically in the range of 175–185 ppm. mdpi.com The carbons of the piperidine ring and the methyl group will have distinct resonances in the aliphatic region of the spectrum.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity between atoms. COSY spectra reveal proton-proton coupling networks, helping to trace the spin systems within the piperidine ring and any substituents. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

Interactive Data Table: Representative NMR Data for Piperidine Carbothioamide Derivatives

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| N-phenylpiperidine-1-carbothioamide | 7.33-7.10 (m, 5H, Ar-H), 3.77-3.76 (m, 4H, piperidine), 1.65 (s, 6H, piperidine) | 182.53 (C=S), 140.38, 128.95, 124.77, 122.90 (Ar-C), 50.80, 25.47, 24.08 (piperidine) | Data for the parent piperidine-1-carbothioamide without the methyl group. rsc.org |

| 3-Methylpiperidine (B147322) | 2.97, 2.50, 2.19, 1.76, 1.61, 1.50, 1.43, 1.01, 0.83 | Not specified | ¹H NMR data for the parent 3-methylpiperidine. chemicalbook.com |

| Thiosemicarbazone derivatives | 11.74–12.27 (=N-NH), 9.17–10.28 (C-NH), 8.77–9.07 (N=CH) | 175.5–178.5 (C=S) | Characteristic chemical shift ranges for thiosemicarbazone derivatives containing a piperidine moiety. mdpi.com |

Conformational Analysis and Dynamic NMR Studies

The piperidine ring is not planar and can exist in different conformations, primarily chair forms. The presence of a substituent like a methyl group at the 3-position introduces conformational preferences. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational changes. researchgate.netunibas.it

By recording NMR spectra at different temperatures, it is possible to observe the effects of restricted rotation around bonds and ring inversion. nih.gov For 3-methylpiperidine-1-carbothioamide, the chair conformation with the methyl group in an equatorial position is generally expected to be more stable to minimize steric interactions. However, the nature and size of the substituent on the carbothioamide nitrogen can influence this equilibrium.

In some N-acyl piperidine derivatives, variable temperature NMR studies have revealed the presence of multiple conformers in solution due to restricted rotation around the N-C(O) amide bond. researchgate.net A similar phenomenon can be anticipated for the N-C(S) bond in carbothioamides. The energy barriers for these conformational changes can be calculated from the coalescence temperature in the DNMR spectra. unibas.it For instance, in related N-acylpiperidin-4-ones, the energy barrier for N-CO rotation was determined to be 52.75 kJ/mol. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for identifying functional groups. spectroscopyonline.comkurouskilab.com

Infrared (IR) Spectroscopy: The IR spectrum of 3-methylpiperidine-1-carbothioamide would show characteristic absorption bands for the various functional groups present. Key expected vibrations include:

N-H stretching: The N-H bonds of the thioamide group will give rise to stretching vibrations, typically in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can indicate the extent of hydrogen bonding.

C-H stretching: Aliphatic C-H stretching vibrations from the piperidine ring and methyl group are expected in the 2850-3000 cm⁻¹ region.

C=S stretching: The thiocarbonyl group (C=S) stretching vibration is a key characteristic band. It is generally found in the region of 1020-1250 cm⁻¹, although its position can be influenced by coupling with other vibrations.

C-N stretching: The C-N stretching vibrations of the thioamide will also be present, often coupled with other modes.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For 3-methylpiperidine-1-carbothioamide, the C=S stretching vibration is expected to be a strong and characteristic band in the Raman spectrum. The symmetric C-H stretching vibrations of the aliphatic portions of the molecule are also typically strong in Raman spectra.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |

| N-H stretch | 3100-3400 | 3100-3400 |

| C-H stretch (aliphatic) | 2850-3000 | 2850-3000 |

| C=S stretch | 1020-1250 | 1020-1250 (often strong) |

| C-N stretch | 1280-1350 | Variable |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. savemyexams.comlibretexts.org

When a molecule of 3-methylpiperidine-1-carbothioamide is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. For C₇H₁₄N₂S, the expected exact mass is approximately 158.09 Da. nih.gov

The molecular ion is often unstable and can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule and can be used to confirm its structure. Common fragmentation pathways for piperidine derivatives include:

Alpha-cleavage: The bond adjacent to the nitrogen atom can break, leading to the loss of an alkyl radical. In the case of 3-methylpiperidine, this could involve the loss of a methyl or ethyl radical from the ring.

Loss of the carbothioamide group: The entire carbothioamide side chain or parts of it can be cleaved from the piperidine ring.

Fragmentation of the piperidine ring: The piperidine ring itself can undergo cleavage to form various smaller fragments.

The relative abundance of the different fragment ions is plotted against their m/z values to generate a mass spectrum, which serves as a molecular fingerprint.

X-ray Crystallography for Solid-State Molecular Architecture Determination

This technique can confirm the stereochemistry at the 3-position of the piperidine ring and reveal the conformation of the ring (e.g., chair, boat, or twist-boat). It also provides detailed information about the geometry of the carbothioamide group and how the molecules pack together in the crystal lattice through intermolecular interactions such as hydrogen bonding. For instance, in related structures, the piperidine ring has been observed to adopt a chair conformation. nih.gov

The data obtained from X-ray crystallography, such as the crystal system and space group, provide a complete and unambiguous picture of the molecule's solid-state architecture.

In Vitro and Biochemical Investigation of Biological Activities of 3 Methylpiperidine 1 Carbothioamide and Its Analogs

Enzyme Inhibition Profiling

The ability of a compound to inhibit specific enzymes is a cornerstone of drug discovery. This section details the inhibitory effects of 3-methylpiperidine-1-carbothioamide analogs on key enzyme systems.

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating neurotransmitter levels. nih.gov Their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govmdpi.com Several studies have investigated the potential of piperidine-containing compounds as cholinesterase inhibitors. nih.govrsc.orginca.gov.br

A series of quinoline (B57606) thiosemicarbazones featuring a piperidine (B6355638) moiety were synthesized and evaluated for their ability to inhibit AChE and BChE. nih.gov Among these, several compounds demonstrated potent dual inhibition of both enzymes, with IC50 values below 20 μM. nih.gov Notably, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide emerged as a highly effective dual inhibitor, with an IC50 value of 9.68 μM for AChE and 11.59 μM for BChE. nih.gov Structure-activity relationship (SAR) analyses revealed that the substitution pattern on the phenyl ring of the hydrazine (B178648) carbothioamide moiety plays a crucial role in the inhibitory efficacy. nih.gov For instance, a chloro substituent at the 4-position of the phenyl ring resulted in decreased activity. nih.gov

Another study focused on spiropyrrolidine tethered imidazole (B134444) heterocyclic hybrids and found that analogs with p-CH3 and p-OCH3 substituents showed potent activities against AChE, with IC50 values of 2.02 and 2.05 µM, respectively. rsc.org Their inhibitory activity against BChE was also noted, with IC50 values of 12.40 and 11.45 µM. rsc.org Furthermore, the incorporation of a 9-aminoacridine (B1665356) moiety into certain piperidine-1-carbodithioate derivatives was found to significantly enhance inhibitory activity towards BChE. mdpi.com

Table 1: Cholinesterase Inhibition by 3-Methylpiperidine-1-carbothioamide Analogs

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | Acetylcholinesterase (AChE) | 9.68 nih.gov |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | Butyrylcholinesterase (BChE) | 11.59 nih.gov |

| Spiropyrrolidine tethered imidazole hybrid with p-CH3 substituent | Acetylcholinesterase (AChE) | 2.02 rsc.org |

| Spiropyrrolidine tethered imidazole hybrid with p-CH3 substituent | Butyrylcholinesterase (BChE) | 12.40 rsc.org |

| Spiropyrrolidine tethered imidazole hybrid with p-OCH3 substituent | Acetylcholinesterase (AChE) | 2.05 rsc.org |

| Spiropyrrolidine tethered imidazole hybrid with p-OCH3 substituent | Butyrylcholinesterase (BChE) | 11.45 rsc.org |

This table presents a selection of reported IC50 values for different analogs. The inhibitory concentrations can vary based on the specific chemical structure of the analog.

Beyond cholinesterases, the inhibitory potential of 3-methylpiperidine-1-carbothioamide analogs extends to other enzyme families, such as kinases. For instance, N-(3,5-difluorophenyl)-2-methylpiperidine-1-carbothioamide has been investigated in the context of Janus kinase inhibitors. evitachem.com Additionally, certain piperidine derivatives have been found to inhibit the CYP51 enzyme, which is crucial for ergosterol (B1671047) synthesis in fungi and protozoa.

Antimicrobial Research Modalities

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. researchgate.net Carbothioamides, including derivatives of 3-methylpiperidine (B147322), have demonstrated promising antimicrobial properties. ontosight.ai

Several studies have highlighted the antibacterial potential of piperidine-containing compounds. nih.gov A novel piperidin-4-one derivative, (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide, showed notable antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Enterobacter sp.) bacteria. yu.edu.jo

Indole derivatives incorporating a carbothioamide moiety have also been investigated. turkjps.org These compounds exhibited significant antibacterial activity against strains such as S. aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL. turkjps.org

Table 2: In Vitro Antibacterial Efficacy of 3-Methylpiperidine-1-carbothioamide Analogs

| Compound Class | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Indole-carbothioamide derivatives | Staphylococcus aureus | 3.125 - 50 turkjps.org |

| Indole-carbothioamide derivatives | MRSA | 3.125 - 50 turkjps.org |

| Indole-carbothioamide derivatives | Escherichia coli | 3.125 - 50 turkjps.org |

This table summarizes the range of Minimum Inhibitory Concentrations (MIC) observed for a class of compounds against various bacterial strains.

The antifungal activity of 3-methylpiperidine-1-carbothioamide analogs has also been a subject of research. ontosight.ai Indole derivatives containing a carbothioamide group demonstrated good antifungal activity, particularly against Candida albicans and Candida krusei, with MIC values between 3.125 and 50 µg/mL. turkjps.org Furthermore, certain arylazothiazole derivatives bearing a piperidine moiety have shown broad-spectrum antifungal potency, in some cases exceeding that of the standard drug fluconazole. cu.edu.eg

Table 3: In Vitro Antifungal Efficacy of 3-Methylpiperidine-1-carbothioamide Analogs

| Compound Class | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Indole-carbothioamide derivatives | Candida albicans | 3.125 - 50 turkjps.org |

This table presents the range of Minimum Inhibitory Concentrations (MIC) for a class of compounds against different fungal species.

Anticancer Research Frameworks

The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, including those with a piperidine scaffold. nih.gov Carbothioamides, as a class, have been explored for their potential anticancer properties. ontosight.ai

Research into piperazine-based metal complexes of carbodithioates has shown that these compounds can exhibit significant cytotoxic and antiproliferative effects against tumor cells. acs.org For instance, a copper complex of an ethyl-piperazine carbodithioate derivative demonstrated a notable decrease in cancer cell viability with an IC50 of 3.82 μg/mL. acs.org While this is not a direct analog of 3-methylpiperidine-1-carbothioamide, it highlights the potential of the broader carbodithioate and related carbothioamide class in cancer research. Further investigation into the specific anticancer activities of 3-methylpiperidine-1-carbothioamide and its direct analogs is warranted to fully understand their therapeutic potential in this area.

Cytotoxicity Evaluation against Established Cell Lines

Thiourea (B124793) derivatives, particularly those incorporating heterocyclic rings like piperidine, have been a focal point of anticancer research. nih.gov Studies have demonstrated that these compounds can exhibit potent cytotoxic effects against a variety of human cancer cell lines.

A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs demonstrated high cytotoxicity (IC₅₀ ≤ 10 µM) against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with favorable selectivity over normal HaCaT cells. nih.gov In some cases, these derivatives showed greater growth inhibitory effects than the reference drug cisplatin. nih.gov Similarly, N-naphthoyl thiourea derivatives, when tested against MCF-7 (breast), HCT116 (colon), and A549 (lung) cancer cell lines, revealed significant cytotoxic effects, with some analogs proving more potent than doxorubicin. acs.org The copper complex of one such derivative showed particularly high antitumor activity (IC₅₀ < 1.3 μM) with lower impact on normal cells. acs.org

Other studies have explored piperidine-containing compounds with different linkers. For instance, newly synthesized 2(3H)-benzoxazolone derivatives bearing piperidine substituents were evaluated against the metastatic MDA-MB-231 breast cancer cell line. jmchemsci.com One compound, in particular, was effective at inhibiting the growth and proliferation of these cells. jmchemsci.com Furthermore, novel piperine-carboximidamide hybrids, which contain a piperidine moiety, showed potent antiproliferative activity against a panel of cancer cell lines, with GI₅₀ values as low as 35 nM, comparable to the drug erlotinib. nih.gov

The following table summarizes the cytotoxic activities of various analogs against different cancer cell lines.

| Compound Class/Analog | Cell Line | Cancer Type | Reported Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| 3-(trifluoromethyl)phenylthiourea analogs | SW480, SW620 | Colon Cancer | ≤ 10 µM | nih.gov |

| 3-(trifluoromethyl)phenylthiourea analogs | PC3 | Prostate Cancer | ≤ 10 µM | nih.gov |

| 3-(trifluoromethyl)phenylthiourea analogs | K-562 | Leukemia | ≤ 10 µM | nih.gov |

| N-naphthoyl thiourea derivatives | MCF-7 | Breast Cancer | Significant cytotoxicity | acs.org |

| N-naphthoyl thiourea derivatives | HCT116 | Colon Cancer | Significant cytotoxicity | acs.org |

| N-naphthoyl thiourea derivatives | A549 | Lung Cancer | Significant cytotoxicity | acs.org |

| Copper complex of N-naphthoyl thiourea | MCF-7, HCT116, A549 | Breast, Colon, Lung | < 1.3 µM | acs.org |

| Piperine-carboximidamide hybrid (VIk) | MCF-7 | Breast Cancer | 35 nM | nih.gov |

| 2-oxoindolin-3-ylidene thiazole (B1198619) derivative (4c) | HepG2 | Liver Cancer | IC₅₀ = 3.13 to 30.54 μM (for series) | nih.gov |

| 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether (5f) | C6 | Glioma | IC₅₀ = 5.13 µM | semanticscholar.org |

Exploration of Cell Cycle Modulation and Apoptotic Pathways

The cytotoxic effects of thiourea and piperidine analogs are often linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). Research into the most effective thiourea derivatives has shown that they can induce late apoptosis. nih.gov For example, one potent compound induced late apoptosis in 95–99% of colon cancer cells and 73% of K-562 leukemia cells. nih.gov

Studies on other classes of analogs have provided more detailed mechanistic insights. A novel 2-oxoindolin-3-ylidene thiazole derivative was found to cause cell cycle arrest in the G0/G1 phase. nih.gov This was accompanied by the promotion of apoptosis, evidenced by the upregulation of key executioner proteins caspase-3 and caspase-9. nih.gov Similarly, an imidazo-benzamide derivative was found to induce apoptosis in lung adenocarcinoma cells by modulating the expression of epigenetic regulatory proteins like DNA Methyltransferase 1 (DNMT1), which in turn may reactivate tumor suppressor genes. nih.gov This suggests that such compounds can have multiple targets within cancer cells. nih.gov

In another study, 2(3H)-benzoxazolone derivatives containing piperidine substituents were shown to induce DNA fragmentation during apoptosis in metastatic breast cancer cells, as confirmed by TUNEL assays. jmchemsci.com The ability of piperine, an alkaloid containing a piperidine ring, to induce apoptosis in cancer cells is also well-documented and often involves the regulation of multiple signaling pathways. researchgate.net

Anti-inflammatory Research Paradigms

Piperidine and thiourea derivatives have been investigated for their anti-inflammatory potential. encyclopedia.publongdom.orgmdpi.com The anti-inflammatory activity of these compounds is often evaluated using in vivo models such as the carrageenan-induced rat paw edema assay, which measures acute inflammation. longdom.orgnih.gov

For instance, a study on 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride demonstrated significant dose-dependent anti-inflammatory effects. At doses of 50, 100, and 200 mg/kg, it reduced carrageenan-induced paw edema by 61.98%, 80.84%, and 90.32%, respectively, comparable to the standard anti-inflammatory drug indomethacin. nih.gov This compound also showed a 46.1% antiproliferative effect in the cotton pellet granuloma test, a model for the chronic phase of inflammation. nih.gov

Another research avenue has explored pyrazole (B372694) derivatives that incorporate a piperidine ring. A series of these compounds showed consistently excellent anti-inflammatory activity, with inhibition of edema reaching ≥70% at 3 and 4 hours after carrageenan injection, an effect comparable to indomethacin. longdom.org The combination of a piperidine moiety with other heterocyclic structures, such as pyrazole or thiazole, is a strategy aimed at developing agents with dual anti-inflammatory and antibacterial properties. longdom.org

Investigation of Other Pharmacological Potentialities (e.g., Antiviral, Antimalarial, Neurodegenerative Disease Targets)

Beyond cancer and inflammation, the versatile structures of piperidine and thiourea derivatives have led to their exploration for a range of other pharmacological activities. encyclopedia.pubontosight.ai

Antiviral Activity: Piperidine derivatives have shown promise as antiviral agents. encyclopedia.pub For example, 4,4-disubstituted N-benzyl piperidines were found to inhibit the H1N1 influenza virus. encyclopedia.pub Thiourea derivatives have also been tested for antiviral activity, including against HIV-1. ppm.edu.pl The incorporation of thiourea and other heterocyclic moieties like 1,2,4-triazole (B32235) into a single molecule is a common strategy in the design of new antiviral compounds. ppm.edu.pl

Antimalarial and Antiparasitic Activity: The piperidine scaffold is a component of several antiparasitic drugs. encyclopedia.pub Derivatives have been specifically investigated for their antimalarial properties. nih.gov Related research on thiourea derivatives of (±)aminoglutethimide, which contains a piperidine-2,6-dione ring, has identified compounds with potent activity against Leishmania major and Leishmania tropica, the parasites responsible for leishmaniasis. nih.gov One N-hexyl substituted compound was strongly active against both species and lacked cytotoxicity against normal human cells, identifying it as a promising lead for further development. nih.gov

Neurodegenerative Disease Targets: Piperidine derivatives are being actively investigated for the treatment of neurodegenerative conditions like Alzheimer's disease. nih.govajchem-a.com A key strategy involves the inhibition of cholinesterase enzymes (AChE and BChE), which are implicated in the progression of the disease. nih.gov A study of quinoline thiosemicarbazones featuring a piperidine moiety identified a dual inhibitor of both AChE and BChE, with IC₅₀ values of 9.68 μM and 11.59 μM, respectively. nih.gov The potential of piperidine derivatives as anticonvulsant agents has also been noted. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles

Elucidation of Key Pharmacophoric Elements for Biological Activity

The biological activity of compounds based on the 3-methylpiperidine-1-carbothioamide scaffold is determined by the interplay of its core structural components: the piperidine (B6355638) ring, the methyl substituent, and the carbothioamide group. Each of these elements serves as a key pharmacophore, contributing to the molecule's interaction with biological targets.

The piperidine ring often serves as a versatile scaffold in medicinal chemistry, capable of forming various interactions with protein targets. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and neuroprotective effects. mdpi.com The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or be protonated, forming ionic interactions.

The carbothioamide group (-C(=S)NH₂) is a critical functional group. It is a bioisostere of the carboxamide group, and its inclusion can significantly alter a molecule's properties. The sulfur atom increases lipophilicity compared to its oxygen counterpart, which can enhance membrane permeability. nih.gov The thioamide group also participates in different hydrogen bonding patterns and can interact with specific residues in a target's active site. nih.gov Studies on related structures have shown that the thioamide moiety is crucial for activities such as urease inhibition. nih.gov In some series of compounds, the conversion of a carboxamide to a carbothioamide has been shown to significantly boost antiproliferative activity. nih.gov

Impact of Stereochemistry and Conformational Preferences on Biological Efficacy

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of the 3-methylpiperidine-1-carbothioamide molecule are paramount to its biological function. The piperidine ring typically adopts a stable chair conformation. acs.orgacs.org In this conformation, the methyl group at the 3-position can exist in one of two orientations: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring).

The relative stability of these two conformers and the energy barrier between them can dictate how the molecule presents its pharmacophoric elements to a biological target. The specific orientation of the methyl group can be crucial for fitting into a binding site, with one orientation potentially leading to favorable interactions while the other might cause a steric clash. researchgate.net

Furthermore, the carbon at the 3-position is a chiral center, meaning 3-methylpiperidine (B147322) exists as two non-superimposable mirror images, or enantiomers: (R)-3-methylpiperidine and (S)-3-methylpiperidine. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different potencies, metabolic profiles, and target selectivities. Therefore, the biological efficacy of 3-methylpiperidine-1-carbothioamide is expected to be stereospecific, with one enantiomer likely being significantly more active than the other.

Design Strategies for Modulating Selectivity and Potency

Rational drug design aims to systematically modify a lead compound to enhance its desirable properties, such as potency and selectivity, while minimizing off-target effects. For the 3-methylpiperidine-1-carbothioamide scaffold, several strategies can be employed.

One key strategy involves exploring substitutions on the piperidine ring and the carbothioamide nitrogen. For instance, in a related series of (piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides, which are investigated as cholinesterase inhibitors, the substitution pattern on an attached phenyl ring was found to be critical for inhibitory efficacy. mdpi.comdntb.gov.ua The position of substituents like chloro and fluoro groups dramatically influenced the compound's potency. mdpi.com For example, a 3-chlorophenyl substituent on the terminal nitrogen of the carbothioamide moiety, combined with an 8-methyl group on a quinoline (B57606) scaffold, resulted in the most potent dual inhibitor of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) in the series. mdpi.com

These findings illustrate a common design strategy: using electronic and steric variations to probe the binding site. Electron-withdrawing or electron-donating groups can be systematically placed at different positions to optimize interactions with complementary residues in the target protein.

Table 1: Illustrative SAR Data for Cholinesterase Inhibitors with a Piperidine-Carbothioamide Moiety

This table is based on data for related quinoline-thiosemicarbazone compounds to illustrate SAR principles.

| Compound ID (Conceptual) | R¹ on Quinoline | R³ on Phenyl of Carbothioamide | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| A | 8-Methyl | 3-Chloro | 9.68 | 11.59 |

| B | 8-Methyl | 2,6-Dimethyl | > 20 (Reduced Potency) | > 20 (Reduced Potency) |

| C | 6-Methyl | 4-Chloro | 19.85 | > 20 |

| D | 8-Methyl | 4-Chloro | > 20 | > 20 |

Data adapted from studies on quinoline thiosemicarbazones to demonstrate the impact of substituent placement on activity. mdpi.com

This data highlights that minor positional changes (e.g., moving a chloro group from the 3-position to the 4-position) can lead to a significant loss of activity, underscoring the precise structural requirements for potent inhibition. mdpi.com

Ligand Efficiency and Druglikeness Evaluation in Early-Stage Research

In modern drug discovery, promising "hits" from initial screening are often evaluated using computational metrics to predict their potential for development into viable drugs. This process, known as evaluating "druglikeness," helps prioritize compounds for further optimization. nih.gov Key metrics include Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). nih.govnih.gov

Ligand Efficiency (LE) measures the binding energy of a compound per non-hydrogen atom (heavy atom). rgdscience.com It provides an assessment of how efficiently a molecule binds to its target, essentially measuring the "bang for the buck" in terms of size. A higher LE value is generally desirable, especially in fragment-based drug discovery, as it suggests a compound has a good starting point for optimization. nih.gov

Lipophilic Ligand Efficiency (LLE or LiPE) relates potency to lipophilicity (measured as LogP or LogD). nih.gov It is calculated as pIC₅₀ (or pKi) minus LogP. High lipophilicity can lead to problems such as poor solubility, high metabolic turnover, and off-target toxicity. LLE helps guide chemists to increase potency without excessively increasing lipophilicity. An optimal LLE is often sought to balance potency with favorable pharmacokinetic properties. nih.gov

Other parameters such as the fraction of sp³ hybridized carbons (Fsp³) and Polar Surface Area (PSA) are also considered. nih.govrgdscience.com A higher Fsp³ character is often associated with better solubility and more favorable drug properties. PSA is a predictor of a molecule's ability to cross cell membranes.

Table 2: Key Druglikeness and Ligand Efficiency Metrics

| Metric | Formula | Description | Significance in Drug Discovery |

| Ligand Efficiency (LE) | [pIC₅₀ x 1.37] ÷ HAC | Measures the binding affinity per heavy atom (non-hydrogen atom). nih.gov | Identifies small molecules that bind efficiently, providing a quality starting point for lead optimization. rgdscience.com |

| Lipophilic Ligand Efficiency (LLE) | pIC₅₀ - LogP | Balances potency against lipophilicity. nih.gov | Guides development towards potent compounds with favorable ADME properties, avoiding excessive lipophilicity. nih.gov |

| Surface Efficiency Index (SEI) | [pIC₅₀ x 100] ÷ PSA | Relates binding affinity to the polar surface area of the molecule. rgdscience.com | Assesses the efficiency of binding in relation to the molecule's polarity and potential for membrane permeation. |

These metrics are invaluable in the early stages of research for triaging hits and guiding the lead optimization process. For a compound like 3-methylpiperidine-1-carbothioamide, calculating these values would provide critical data on its viability as a scaffold for further development.

Computational Chemistry and in Silico Approaches in Compound Research

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). science.govmdpi.com This method is crucial in structure-based drug design for predicting the binding mode and affinity of a small molecule within the active site of a target receptor. nih.gov The primary goals of molecular docking are to predict the binding pose, perform virtual screening of compound libraries, and estimate the binding affinity. nih.gov For piperidine (B6355638) derivatives, which are known to interact with various biological targets, docking studies can elucidate potential mechanisms of action. clinmedkaz.orgresearchgate.net

A primary output of molecular docking is the prediction of the binding pose, which is the three-dimensional conformation of the ligand within the receptor's binding site. nih.gov Docking algorithms generate numerous possible poses and then use a scoring function to rank them. science.gov This scoring function calculates an estimated binding energy, which reflects the strength of the receptor-ligand interaction. mdpi.com A lower, more negative binding energy score generally indicates a more stable and favorable interaction.

In the context of 3-Methylpiperidine-1-carbothioamide, docking simulations would place the molecule into the active site of a selected protein target. The software would then calculate the binding energy for various poses. For instance, studies on similar piperidine-containing compounds have demonstrated specific interactions and associated binding energies, which are critical for their inhibitory activity. nih.gov The analysis of these interactions reveals key contacts, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. science.govnih.gov

Table 1: Example of Molecular Docking Data for Biologically Active Piperidine Derivatives This table presents illustrative data from studies on related compounds to demonstrate the type of information generated through molecular docking.

| Compound Class | Target Enzyme | Key Interacting Residues | Binding Energy (kcal/mol) |

| Quinolinyl Thiosemicarbazones | Cholinesterases (AChE & BChE) | Asp70, Trp231, Phe329, Tyr332, His438 | Not explicitly stated in text, but lower energy scores correlated with higher potency. nih.gov |

| Nirmatrelvir | SARS-CoV-2 3CLpro | Cys145 | -8.3 (AutoDock Vina) mdpi.com |

| Bofutrelvir | SARS-CoV-2 3CLpro | Not specified | -7.9 (AutoDock Vina) mdpi.com |

| Selinexor | SARS-CoV-2 3CLpro | Not specified | -8.2 (AutoDock Vina) mdpi.com |

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds, such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nih.govcaltech.edu Understanding these recognition processes is fundamental to chemistry and biology. caltech.edu Molecular docking is a powerful tool for elucidating these mechanisms by providing a detailed, atomic-level view of how a ligand like 3-Methylpiperidine-1-carbothioamide fits into the binding pocket of its receptor. researchgate.net

By analyzing the predicted binding pose, researchers can identify the specific amino acid residues that form key interactions with the ligand. mdpi.com For example, the carbothioamide group (-CSNH₂) in 3-Methylpiperidine-1-carbothioamide could act as a hydrogen bond donor and acceptor, while the methylpiperidine ring provides a hydrophobic scaffold that can interact with nonpolar residues in the binding site. The elucidation of these interactions is crucial for understanding the compound's structure-activity relationship and for designing more potent and selective derivatives. science.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are a key component of ligand-based drug design and are used to predict the activity of new, unsynthesized compounds. mdpi.comwikipedia.org The fundamental principle is that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.org

For 3-Methylpiperidine-1-carbothioamide, a QSAR study would involve a dataset of chemically similar compounds with measured biological activities against a specific target. The process involves calculating molecular descriptors for each compound and then using statistical methods to build a model that relates these descriptors to the observed activity. mdpi.com

The development of a QSAR model is a stepwise process that begins with the selection of a training set of molecules with known activities. mdpi.com Various types of molecular descriptors are then calculated for these molecules. Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms such as random forest or support vector machines, a mathematical equation is generated that can predict the biological activity. mdpi.comnih.gov

The predictive power of the QSAR model is evaluated using a separate test set of compounds that were not used in the model's creation. nih.gov A statistically robust and validated QSAR model can then be used to predict the activity of novel compounds, such as new derivatives of 3-Methylpiperidine-1-carbothioamide, even before they are synthesized. wikipedia.org This in silico screening significantly enhances the efficiency of discovering new lead compounds. mdpi.com

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. wikipedia.org They can be categorized into several classes, including topological, geometrical, electronic, and physicochemical descriptors. The selection of appropriate descriptors is a critical step in building a reliable QSAR model. nih.gov

Once a predictive QSAR model is established, it can be analyzed to identify which descriptors have the most significant influence on biological activity. nih.gov For example, a model might reveal that a particular electronic property (like the partial charge on the sulfur atom) or a topological index (related to molecular branching) is highly correlated with the activity of carbothioamide derivatives. This information provides valuable insights into the mechanism of action and helps guide the structural modifications needed to enhance the desired biological effect. nih.gov

Table 2: Common Types of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Description | Examples |

| Constitutional (1D) | Describe the atomic composition and connectivity of a molecule, independent of its 3D conformation. | Molecular Weight, Atom Counts, Number of Rings. science.gov |

| Topological (2D) | Numerical indices derived from the 2D representation of the molecule, describing size, shape, and branching. | Wiener Index, Randić Index, Kier & Hall Connectivity Indices. nih.gov |

| Geometrical (3D) | Describe the 3D properties of a molecule, requiring conformational information. | Molecular Surface Area, Molecular Volume, Shadow Indices. nih.gov |

| Physicochemical | Relate to well-known physical or chemical properties of the compound. | LogP (lipophilicity), Molar Refractivity, Dipole Moment. ebi.ac.uk |

| Electronic | Describe the electronic properties of the molecule. | Partial Charges, HOMO/LUMO Energies, Electrostatic Potential. nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms and molecules over time. mdpi.com MD simulations are a powerful tool for studying the conformational flexibility of both the ligand and the receptor, and for assessing the stability of the docked pose. nih.govnih.gov

An MD simulation of the 3-Methylpiperidine-1-carbothioamide-receptor complex would start from the best-docked pose. The simulation would then track the trajectory of all atoms in the system over a period of nanoseconds to microseconds. mdpi.com This allows for the observation of conformational changes and the stability of key interactions identified in the docking study. mdpi.com The results can reveal whether the initial binding mode is stable or if the ligand shifts to a different orientation within the binding site. mdpi.com Furthermore, MD simulations can be used to calculate the binding free energy with greater accuracy by considering the dynamic nature of the system and the role of solvent molecules, providing a more robust assessment of the ligand's affinity. mdpi.com

Virtual Screening Methodologies for Novel Analog Identification

In the quest for novel therapeutic agents, computational chemistry and in silico approaches have become indispensable tools for the rapid and cost-effective identification of promising lead compounds. Virtual screening, a key methodology in this domain, allows for the high-throughput analysis of large chemical libraries to identify molecules with a high probability of interacting with a specific biological target. This section explores the application of virtual screening methodologies for the identification of novel analogs of 3-Methylpiperidine-1-carbothioamide, a compound of interest due to the biological activities associated with both the piperidine and carbothioamide scaffolds.

The process of virtual screening for the discovery of novel analogs of 3-Methylpiperidine-1-carbothioamide typically follows a structured workflow. This begins with the definition of a biological target and the preparation of a virtual compound library. Subsequently, computational techniques such as molecular docking and pharmacophore modeling are employed to predict the binding affinity and interaction patterns of the library compounds with the target. The most promising candidates are then selected for further in vitro and in vivo evaluation.

A representative virtual screening workflow for identifying novel analogs of 3-Methylpiperidine-1-carbothioamide could involve the following key steps:

Target Selection and Preparation: A crucial initial step is the identification and preparation of a biological target. For instance, based on the known activities of similar heterocyclic compounds, a relevant enzyme or receptor is chosen. The three-dimensional structure of the target protein, often obtained from crystallographic data, is prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Library Preparation: A diverse library of chemical compounds is assembled for screening. This can include commercially available compound databases or custom-designed libraries of virtual compounds that are synthetically accessible. The library compounds are prepared by generating their 3D conformations and assigning appropriate chemical properties.

Molecular Docking: This is a central component of structure-based virtual screening. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. For the identification of analogs of 3-Methylpiperidine-1-carbothioamide, software such as AutoDock Vina or Glide can be utilized. whiterose.ac.ukacs.org

Pharmacophore Modeling: This ligand-based approach can be used when the structure of the target is unknown or to complement structure-based methods. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target. This model can then be used to rapidly screen large compound databases for molecules that match the pharmacophoric features.

Hit Selection and Prioritization: The results of the virtual screening are a list of compounds ranked by their predicted binding affinity or pharmacophore fit. A cutoff for the docking score or fitness score is typically applied to select a smaller subset of "hits." These hits can be further filtered based on physicochemical properties, such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors, to ensure drug-likeness. acs.org

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity. acs.org

The following table provides a hypothetical example of results from a virtual screening campaign to identify novel analogs of 3-Methylpiperidine-1-carbothioamide targeting a specific enzyme. The table includes the docking scores, which are a measure of the predicted binding affinity, and key physicochemical properties of the top-ranked virtual hits.

| Compound ID | Structure | Docking Score (kcal/mol) | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 3-Methylpiperidine-1-carbothioamide | CC1CCCN(C1)C(=S)N | -5.8 | 158.28 | 1.9 | 2 | 1 |

| Analog 1 | O=C(N1CCCC(C)C1)c2ccccc2 | -7.5 | 217.29 | 2.5 | 1 | 2 |

| Analog 2 | CC1CCCN(C1)C(=S)Nc2ccc(F)cc2 | -8.2 | 254.34 | 3.1 | 2 | 1 |

| Analog 3 | CS(=O)(=O)N1CCCC(C)C1 | -6.9 | 177.27 | 1.5 | 0 | 2 |

| Analog 4 | CC(C)c1ccc(cc1)NC(=S)N2CCCC(C)C2 | -9.1 | 276.44 | 4.2 | 2 | 1 |

This table is for illustrative purposes and does not represent actual experimental data.

The virtual screening methodologies described provide a powerful framework for the identification of novel analogs of 3-Methylpiperidine-1-carbothioamide with desired biological activities. By leveraging computational tools, researchers can efficiently explore vast chemical spaces and prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Coordination Chemistry of 3 Methylpiperidine 1 Carbothioamide and Its Metal Complexes

Synthesis and Characterization of Metal-Carbothioamide Complexes

There is no published research detailing the synthesis and characterization of metal complexes specifically with 3-Methylpiperidine-1-carbothioamide.

Investigation of Ligand Binding Modes and Coordination Geometries

Information regarding the investigation of ligand binding modes and the resulting coordination geometries for metal complexes of 3-Methylpiperidine-1-carbothioamide is not available in the scientific literature.

Spectroscopic and Structural Analysis of Metal Complexes

No spectroscopic or structural analysis data for metal complexes of 3-Methylpiperidine-1-carbothioamide has been reported.

Biological Studies of Metal-Carbothioamide Complexes

There are no biological studies on the metal-carbothioamide complexes of 3-Methylpiperidine-1-carbothioamide to report.

Future Directions and Emerging Research Avenues for 3 Methylpiperidine 1 Carbothioamide

Integration with High-Throughput Screening Platforms

The integration of 3-Methylpiperidine-1-carbothioamide and its derivatives into high-throughput screening (HTS) platforms is a critical step towards uncovering its full therapeutic potential. HTS allows for the rapid testing of thousands of compounds, and advancements in this technology provide a fertile ground for exploring the bioactivity of this particular scaffold. ginkgo.bioeddc.sgevotec.com

Future efforts should focus on developing and adapting various HTS assays to be compatible with 3-Methylpiperidine-1-carbothioamide. This includes both biochemical assays, which test the compound's effect on a specific molecular target, and cell-based assays, which assess its activity in a more biologically relevant context. The latter can range from simple viability assays to more complex high-content screening (HCS) that can simultaneously measure multiple cellular parameters.

A key consideration will be the design of compound libraries based on the 3-Methylpiperidine-1-carbothioamide scaffold. Systematic modifications of the methylpiperidine ring and the carbothioamide group can generate a diverse set of analogs. Screening these libraries against a wide array of biological targets can help in identifying "hit" compounds with desired activities.

Table 1: Potential High-Throughput Screening Strategies for 3-Methylpiperidine-1-carbothioamide

| Screening Approach | Description | Potential Advantages |

| Biochemical HTS | Automated assays to measure the inhibition or activation of purified enzymes or receptors by the compound. | Provides direct information on target engagement and mechanism of action. |

| Cell-Based HTS | Assays using living cells to assess the compound's effect on cellular processes like proliferation, apoptosis, or signaling pathways. | Offers insights into the compound's activity in a more physiological context, including cell permeability and cytotoxicity. |

| High-Content Screening (HCS) | Image-based analysis to quantify multiple phenotypic changes in cells upon compound treatment. | Enables the identification of compounds with specific cellular effects and the elucidation of their mechanism of action. |

| Phenotypic Screening | Screening for compounds that produce a desired phenotype in a cellular or organismal model, without prior knowledge of the target. | Can lead to the discovery of first-in-class drugs with novel mechanisms of action. |

Exploration of Novel Therapeutic Targets

While the full spectrum of biological targets for 3-Methylpiperidine-1-carbothioamide is yet to be determined, the piperidine (B6355638) and carbothioamide moieties are present in many biologically active molecules. This suggests that 3-Methylpiperidine-1-carbothioamide and its derivatives could interact with a range of therapeutic targets.

A promising area of investigation is its potential as a modulator of enzymes. For instance, related carbothioamide derivatives have shown inhibitory activity against cholinesterases, enzymes implicated in neurodegenerative diseases like Alzheimer's. mdpi.comdntb.gov.uanih.gov Future research could, therefore, explore the activity of 3-Methylpiperidine-1-carbothioamide against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Furthermore, the piperidine scaffold is a common feature in inhibitors of various kinases and G-protein coupled receptors (GPCRs).

Systematic screening of 3-Methylpiperidine-1-carbothioamide against panels of kinases, GPCRs, ion channels, and other enzyme families is warranted. The identification of novel, high-affinity targets will be a crucial step in defining the therapeutic areas where this compound could have the most significant impact.

Table 2: Potential Therapeutic Target Classes for 3-Methylpiperidine-1-carbothioamide

| Target Class | Rationale for Exploration | Potential Therapeutic Areas |

| Cholinesterases | Carbothioamide derivatives have shown inhibitory activity. mdpi.comdntb.gov.uanih.gov | Alzheimer's disease, other neurodegenerative disorders. |

| Kinases | The piperidine moiety is a common scaffold in kinase inhibitors. | Cancer, inflammatory diseases. |

| GPCRs | Piperidine-containing compounds are known to modulate GPCR activity. | A wide range of diseases, including metabolic and neurological disorders. |

| Ion Channels | The structural features of the compound may allow for interaction with ion channel pores or allosteric sites. | Neuropathic pain, cardiac arrhythmias. |

| Urease | Some piperidine derivatives have shown potential as urease inhibitors. researchgate.net | Infections caused by urease-producing bacteria. |

Application in Chemical Biology and Probe Development

Beyond its direct therapeutic potential, 3-Methylpiperidine-1-carbothioamide can be a valuable tool in chemical biology. A "chemical probe" is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. The development of 3-Methylpiperidine-1-carbothioamide-based probes could facilitate a deeper understanding of various biological processes.

To be an effective chemical probe, a molecule should ideally be potent, selective, and have a known mechanism of action. Assuming a specific target for 3-Methylpiperidine-1-carbothioamide is identified, the next step would be to develop analogs that are optimized for use as probes. This could involve introducing functional groups that allow for "click" chemistry or photoaffinity labeling, enabling the visualization and identification of its binding partners within a cell.

These probes could be used in a variety of applications, such as:

Target identification and validation: Confirming the engagement of the compound with its intended target in a cellular context.

Mapping biological pathways: Understanding the downstream effects of modulating the activity of a specific protein.

Imaging protein localization: Visualizing the subcellular location of the target protein.

Advanced Computational Methodologies for Predictive Research

Advanced computational methodologies are poised to play a pivotal role in accelerating the research and development of 3-Methylpiperidine-1-carbothioamide. In silico techniques can provide valuable insights into the compound's properties and guide the design of more potent and selective analogs.

Molecular docking studies can predict the binding mode of 3-Methylpiperidine-1-carbothioamide with various protein targets, helping to prioritize experimental screening efforts. For instance, docking simulations could be used to assess its fit within the active sites of different enzymes or the ligand-binding pockets of receptors. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) models can be developed once a sufficient amount of experimental data on the activity of a series of analogs is available. These models can identify the key structural features that are important for biological activity and can be used to predict the activity of new, untested compounds.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the interaction between 3-Methylpiperidine-1-carbothioamide and its target protein. These simulations can reveal how the compound affects the protein's conformation and flexibility, offering deeper insights into its mechanism of action.

By leveraging these computational tools, researchers can make more informed decisions about which compounds to synthesize and test, ultimately streamlining the drug discovery process and reducing the reliance on costly and time-consuming experimental work.

Table 3: Application of Computational Methods in 3-Methylpiperidine-1-carbothioamide Research

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predicting the binding pose and affinity of the compound to potential protein targets. | Prioritization of targets for experimental validation and understanding of key interactions. |

| QSAR | Establishing a mathematical relationship between chemical structure and biological activity. | Guiding the design of new analogs with improved potency and selectivity. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the compound-protein complex over time. | Elucidation of the mechanism of action and the impact of the compound on protein dynamics. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early assessment of the compound's drug-like properties to guide lead optimization. |

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 3-Methylpiperidine-1-carbothioamide with high purity?

- Methodology : Optimize reaction conditions using polar aprotic solvents (e.g., DMSO or ethanol) and catalysts like piperidine, as demonstrated in analogous piperidine-carbothioamide syntheses. Purification via recrystallization or column chromatography (silica gel, gradient elution) is critical for removing unreacted intermediates .

- Key Parameters : Monitor reaction progress using TLC/HPLC and confirm purity via -NMR and mass spectrometry.

Q. How should researchers characterize the structural stability of 3-Methylpiperidine-1-carbothioamide under varying pH conditions?